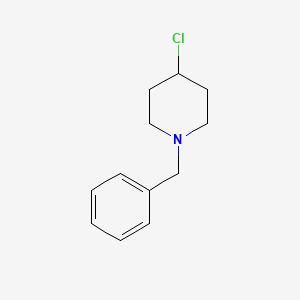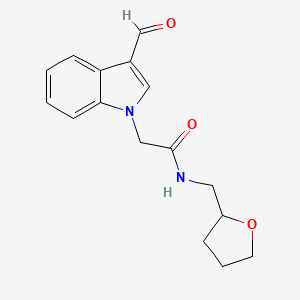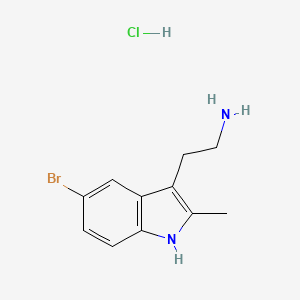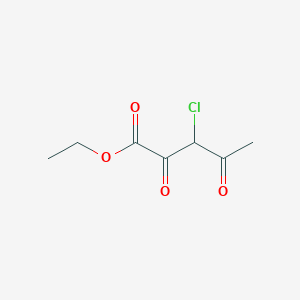
1-Benzyl-4-chloropiperidine
説明
1-Benzyl-4-chloropiperidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a benzyl group attached to the nitrogen atom, and a chlorine atom at the fourth position of the ring. This structure is a versatile scaffold that can be further modified to produce compounds with potential therapeutic applications, such as anti-acetylcholinesterase agents, antitumor agents, and multidrug resistance revertants .
Synthesis Analysis
The synthesis of 1-Benzyl-4-chloropiperidine and its derivatives has been explored in several studies. The first synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for further reactions with purines, leading to various N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another study reports the synthesis of 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines, showcasing the versatility of the benzyl-4-chloropiperidine scaffold in creating complex heterocyclic structures . Additionally, efficient routes to 1-tert-butyl-4-chloropiperidine have been developed, highlighting the ability to introduce different substituents at the nitrogen atom of the piperidine ring .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-chloropiperidine derivatives is confirmed through various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS. X-ray crystallography data have also been used to confirm the assigned structures of synthesized compounds, ensuring the accuracy of the molecular configurations .
Chemical Reactions Analysis
1-Benzyl-4-chloropiperidine serves as a building block for a multitude of chemical reactions. It can undergo nucleophilic substitution reactions, as demonstrated by its reaction with purines . The compound also participates in the synthesis of complex molecules like dihydropyrazolo[3,4-b][1,4]diazepines . Furthermore, the introduction of various substituents at the nitrogen atom of the piperidine ring can lead to the formation of compounds with enhanced pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-chloropiperidine derivatives are influenced by the substituents attached to the piperidine ring. These properties are crucial for the pharmacological activity of the compounds. For instance, the introduction of a bulky moiety in the para position of the benzamide group or the addition of an alkyl or phenyl group at the nitrogen atom can dramatically enhance anti-acetylcholinesterase activity . The basicity of the nitrogen atom in the piperidine ring is also a significant factor in determining the activity of these compounds . The physical properties, such as solubility and stability, are not explicitly discussed in the provided papers but can be inferred to be important for the pharmacokinetic profiles of the synthesized compounds.
科学的研究の応用
Synthesis and Chemical Properties
- One-pot Preparation : 1-Benzyl-4-chloropiperidine derivatives can be synthesized through a one-pot intramolecular chloroamination process, as demonstrated in the production of 3-chloropiperidine compounds (Li et al., 2013).
- Photolysis in Hindered N-Chloroamines : The compound has been studied in the context of photolysis of hindered N-Chloroamines, which is relevant for understanding its reactivity and potential applications in various chemical reactions (Toda et al., 1972).
- Alternative Synthesis Routes : Research has explored different synthesis methods, such as generating N-tert-butyl group via the reaction of a dimethyliminium salt with methylmagnesium chloride (Amato et al., 2005).
Biological and Medicinal Research
- Anti-Acetylcholinesterase Activity : Certain 1-benzyl-4-chloropiperidine derivatives exhibit significant anti-acetylcholinesterase activity, which is vital in the context of Alzheimer's disease and other neurodegenerative conditions (Sugimoto et al., 1990).
- Antiproliferative Potential Against Cancer Cells : Some 3-chloropiperidine derivatives, related to 1-benzyl-4-chloropiperidine, have shown promising antiproliferative properties against pancreatic cancer cells, suggesting potential applications in cancer therapy (Helbing et al., 2020).
Application in Organic Chemistry
- Amino Radical Formation : Studies have shown the formation of amino radicals from 1-benzyl-4-chloropiperidine derivatives under certain conditions, which can be important for various applications in organic synthesis and materials science (Toda et al., 1972).
- Building Block in Compound Synthesis : 1-Benzyl-4-chloropiperidine has been identified as a valuable building block in the synthesis of compounds of pharmacological interest, highlighting its versatility in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).
Safety And Hazards
1-Benzyl-4-chloropiperidine is associated with several hazards. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
1-benzyl-4-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDTLVBWCOBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388475 | |
| Record name | 1-benzyl-4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-chloropiperidine | |
CAS RN |
67848-71-9 | |
| Record name | 1-benzyl-4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)

![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)



![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)





